molecular formula C15H18N4O3S B2552997 3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034559-32-3

3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2552997
CAS No.: 2034559-32-3
M. Wt: 334.39
InChI Key: IZGAXNIGLXLGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a heterocyclic compound featuring a fused thienotriazinone core. This structure is characterized by a thieno[3,2-d][1,2,3]triazin-4(3H)-one moiety linked to a piperidin-4-yl group substituted with a tetrahydrofuran-3-carbonyl residue.

Properties

IUPAC Name

3-[1-(oxolane-3-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c20-14(10-3-7-22-9-10)18-5-1-11(2-6-18)19-15(21)13-12(16-17-19)4-8-23-13/h4,8,10-11H,1-3,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGAXNIGLXLGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one (CAS Number: 2034559-32-3) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Information

The molecular formula of the compound is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S, with a molecular weight of 334.4 g/mol. The structure features a thieno[3,2-d][1,2,3]triazinone core, which is significant for its biological activity.

PropertyValue
CAS Number2034559-32-3
Molecular FormulaC15H18N4O3S
Molecular Weight334.4 g/mol

Anticancer Properties

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing the thieno-triazine moiety have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

The mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of Kinase Activity : Compounds in this class may inhibit the IκB kinase (IKK) complex, which is crucial for the activation of NF-kB signaling pathways associated with cancer progression and inflammation .
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Anti-inflammatory Effects

In addition to anticancer activity, there is evidence that suggests potential anti-inflammatory properties. The modulation of pro-inflammatory cytokines through the inhibition of NF-kB pathways is a notable mechanism .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Thieno-triazine Derivatives :
    • A study demonstrated that thieno-triazine derivatives could effectively inhibit tumor growth in xenograft models. The combination of these compounds with other therapeutic agents showed enhanced efficacy compared to monotherapy .
  • Mechanistic Insights :
    • Research indicates that these compounds can affect the expression levels of key proteins involved in tumorigenesis and inflammation. For example, decreased expression of CD44 and ERK phosphorylation were noted in treated cells .

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research has indicated that derivatives of triazine compounds exhibit significant anticancer properties. For instance, compounds similar to thieno[3,2-d][1,2,3]triazin derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted that certain triazine derivatives demonstrated potent activity against drug-resistant strains of cancer cells by targeting specific signaling pathways involved in tumor growth and survival .

2. Antimicrobial Properties

The thieno-triazine framework has been associated with antimicrobial activity. Studies have shown that compounds with similar structures can effectively inhibit the growth of bacteria and fungi. For example, derivatives were tested against strains such as Staphylococcus aureus and Candida albicans, revealing promising results in terms of minimum inhibitory concentrations (MIC) .

3. Anti-inflammatory Effects

Compounds incorporating thieno-triazine moieties have also been explored for their anti-inflammatory properties. These compounds can modulate inflammatory pathways and have shown effectiveness in reducing inflammation in preclinical models .

Case Study 1: Anticancer Activity

A series of thieno[3,2-d][1,2,3]triazin derivatives were synthesized and evaluated for their anticancer efficacy. One specific derivative demonstrated significant cytotoxicity against HeLa cells with an IC50 value in the low micromolar range. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis via caspase activation .

Case Study 2: Antimicrobial Evaluation

In a study assessing the antimicrobial potential of various thieno-triazine derivatives, one compound showed remarkable activity against both gram-positive and gram-negative bacteria. The study utilized a disk diffusion method to evaluate efficacy, resulting in zones of inhibition comparable to standard antibiotics .

Comparison with Similar Compounds

3-(1-(4-bromothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

  • Substituent : 4-bromothiophene-2-carbonyl group replaces the tetrahydrofuran-3-carbonyl.

3-{1-[2-(Methylsulfanyl)benzoyl]piperidin-4-yl}-3H,4H-thieno[3,2-d][1,2,3]triazin-4-one

  • Substituent : 2-(methylsulfanyl)benzoyl group.
  • Molecular Weight : 386.49 g/mol (vs. ~380–400 g/mol for the main compound, estimated).
  • Impact : The benzoyl group with a methylsulfanyl substituent may enhance lipophilicity, improving membrane permeability but possibly reducing solubility .

Core Heterocyclic Modifications

Spiro[cyclohexane-1,2’-thieno[3,2-d]pyrimidin]-4’-(3H)-one Derivatives

  • Structure: Features a spirocyclohexane-thienopyrimidinone core instead of thienotriazinone.
  • Activity: Demonstrated antibacterial efficacy against Gram-positive and Gram-negative bacteria (e.g., compound 2c, 8b,c in ). This suggests the triazinone/pyrimidinone core is critical for antimicrobial activity, with substituents modulating potency .

9-Methyl-7-phenylpyrido[5,4-b]thieno[3',2'-d]-(1,2,3)-triazin-4(3H)-one

  • Structure: Pyrido-thienotriazinone hybrid with methyl and phenyl substituents.
  • Synthesis: Prepared via nitrosation in ethanol/HCl (60% yield), highlighting the versatility of nitrosation routes for triazinone formation .

Anticancer Activity

  • Thieno[3,2-d]pyrimidin-4(3H)-ones: Derivatives evaluated by Shyyka et al. (2018) showed moderate anticancer activity against human cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values in the µM range . The tetrahydrofuran-substituted compound’s activity remains uncharacterized but could be inferred to depend on substituent interactions with cellular targets.

Antibacterial Activity

  • Spiro-thienopyrimidinones: Compounds 2c and 8b exhibited MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming simpler triazinones lacking bulky substituents . This suggests that both the core heterocycle and substituent steric effects are critical for efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.